Chirhostim
Description
Structure
2D Structure
Properties
Molecular Formula |
C130H220N44O40 |
|---|---|
Molecular Weight |
3039.4 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C130H220N44O40/c1-60(2)43-81(120(208)173-100(66(13)14)103(134)191)153-95(183)54-149-106(194)77(31-35-92(132)180)159-116(204)84(46-63(7)8)166-118(206)85(47-64(9)10)164-111(199)75(29-23-41-146-129(139)140)155-113(201)79(32-36-93(133)181)160-117(205)83(45-62(5)6)162-110(198)73(27-21-39-144-127(135)136)154-104(192)67(15)152-94(182)53-148-107(195)78(33-37-97(185)186)158-109(197)74(28-22-40-145-128(137)138)156-115(203)82(44-61(3)4)163-112(200)76(30-24-42-147-130(141)142)157-122(210)90(57-176)170-119(207)86(48-65(11)12)165-114(202)80(34-38-98(187)188)161-123(211)91(58-177)171-126(214)102(69(17)179)174-121(209)87(49-70-25-19-18-20-26-70)168-125(213)101(68(16)178)172-96(184)55-150-108(196)88(51-99(189)190)167-124(212)89(56-175)169-105(193)72(131)50-71-52-143-59-151-71/h18-20,25-26,52,59-69,72-91,100-102,175-179H,21-24,27-51,53-58,131H2,1-17H3,(H2,132,180)(H2,133,181)(H2,134,191)(H,143,151)(H,148,195)(H,149,194)(H,150,196)(H,152,182)(H,153,183)(H,154,192)(H,155,201)(H,156,203)(H,157,210)(H,158,197)(H,159,204)(H,160,205)(H,161,211)(H,162,198)(H,163,200)(H,164,199)(H,165,202)(H,166,206)(H,167,212)(H,168,213)(H,169,193)(H,170,207)(H,171,214)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147)/t67-,68+,69+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-/m0/s1 |
InChI Key |
OWMZNFCDEHGFEP-NFBCVYDUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC=N2)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Secretin Action in Exocrine Glands
Secretin Receptor Characterization and Distribution
The biological effects of secretin are mediated through its interaction with the secretin receptor (SCTR). This receptor is a key component in initiating the signaling cascade that leads to the physiological responses observed in target tissues.
G-Protein Coupled Receptor (GPCR) Identity and Expression Profile in Pancreas, Stomach, Liver, and Colon
The secretin receptor is a member of the Class B family of G-protein coupled receptors (GPCRs). nih.govwikipedia.orgtaylorandfrancis.combiorxiv.org This family is characterized by a large N-terminal extracellular domain that is crucial for binding peptide ligands like secretin. ebi.ac.uk Upon ligand binding, the receptor undergoes a conformational change that facilitates its interaction with intracellular G-proteins, thereby initiating downstream signaling pathways. nih.govbiorxiv.orgwikipedia.org
The expression of the secretin receptor is well-documented in several organs that are key to digestive processes. In the pancreas , SCTR is predominantly found on the ductal epithelial cells. nih.govwikipedia.org In the stomach , its expression is also observed. nih.govwikipedia.org The liver expresses the secretin receptor, specifically on cholangiocytes, the epithelial cells lining the bile ducts. nih.gov Furthermore, the receptor is present in the colon , as evidenced by its expression in the small intestine and rectum. nih.gov
| Organ | Primary Cell Type Expressing SCTR | Reference |
|---|---|---|
| Pancreas | Ductal Epithelial Cells | nih.govwikipedia.org |
| Stomach | Epithelial Cells | nih.govwikipedia.org |
| Liver | Cholangiocytes (Bile Duct Epithelial Cells) | nih.gov |
| Colon | Epithelial Cells (Small Intestine, Rectum) | nih.gov |
Intracellular Signaling Cascades Activated by Secretin Receptor Binding
The binding of secretin to its receptor sets in motion a series of intracellular signaling events that are crucial for its physiological effects. These cascades involve the generation of second messengers and the activation of protein kinases, which in turn modulate the activity of various cellular proteins.
Adenylyl Cyclase-cAMP Pathway Activation
A primary signaling pathway activated by the secretin receptor is the adenylyl cyclase-cyclic AMP (cAMP) pathway. wikipedia.orgnih.govnih.govcusabio.com Upon secretin binding, the activated receptor couples to a stimulatory G-protein (Gs), which then activates the enzyme adenylyl cyclase. wikipedia.org Adenylyl cyclase catalyzes the conversion of ATP to cAMP, leading to a rapid increase in intracellular cAMP levels. cusabio.comnih.gov This second messenger is a key signaling molecule that propagates the signal within the cell. cusabio.com In pancreatic acinar tissue, low concentrations of secretin are sufficient to stimulate adenylate cyclase. nih.gov
Protein Kinase A (PKA) Phosphorylation and Downstream Effects
The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), a key enzyme in the cAMP-dependent pathway. nih.govcusabio.com PKA is a serine/threonine kinase that, once activated, phosphorylates a variety of downstream target proteins. nih.govnih.govyoutube.com This phosphorylation event is a reversible post-translational modification that alters the function of the target proteins, leading to changes in cellular activity. nih.govyoutube.com The activation of PKA is a critical step in mediating the downstream effects of secretin. nih.govnih.gov
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Channel Modulation
One of the important downstream targets of PKA phosphorylation in the secretin signaling pathway is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). nih.gov CFTR is a cAMP-regulated chloride and bicarbonate ion channel located on the apical membrane of epithelial cells. researchgate.netnih.govphysiology.org Phosphorylation of CFTR by PKA leads to the opening of the channel, allowing for the efflux of chloride ions from the cell into the lumen. nih.gov This chloride secretion is a crucial step in the process of bicarbonate and fluid secretion in organs like the pancreas and liver. nih.govphysiology.org
Chloride/Bicarbonate Anion Exchanger 2 (Cl-/HCO3- AE2) Activation
The activation of the CFTR channel by the secretin-cAMP-PKA pathway is closely linked to the activation of the Chloride/Bicarbonate Anion Exchanger 2 (AE2). nih.govspandidos-publications.com AE2 is an anion exchanger located on the apical membrane of epithelial cells that facilitates the exchange of intracellular bicarbonate for extracellular chloride. spandidos-publications.comnih.gov The efflux of chloride through the activated CFTR channel creates a favorable electrochemical gradient that drives the activity of AE2, leading to the secretion of bicarbonate into the lumen. nih.govresearchgate.net This coordinated action of CFTR and AE2 is fundamental to the secretin-stimulated secretion of a bicarbonate-rich fluid from the pancreas and bile ducts. nih.govspandidos-publications.comresearchgate.net
| Step | Key Molecule/Event | Function | Reference |
|---|---|---|---|
| 1 | Secretin binds to SCTR (GPCR) | Initiates the signaling cascade | nih.govbiorxiv.org |
| 2 | Activation of Adenylyl Cyclase | Catalyzes the conversion of ATP to cAMP | cusabio.comnih.gov |
| 3 | Increased intracellular cAMP | Acts as a second messenger | nih.govcusabio.com |
| 4 | Activation of Protein Kinase A (PKA) | Phosphorylates downstream target proteins | nih.govnih.gov |
| 5 | Phosphorylation and opening of CFTR channel | Allows for chloride ion efflux | nih.govresearchgate.net |
| 6 | Activation of Cl-/HCO3- Anion Exchanger 2 (AE2) | Mediates bicarbonate secretion in exchange for chloride | nih.govspandidos-publications.com |
Cellular Effects on Fluid and Bicarbonate Secretion
Chirhostim's primary action is the stimulation of pancreatic ductal cells, leading to the secretion of a large volume of fluid rich in bicarbonate. rxlist.comdrugs.com This mechanism is fundamental to its diagnostic use in assessing pancreatic exocrine function. chirhoclin.comdrugs.com
Stimulation of Pancreatic Ductal Cell Bicarbonate Secretion
The molecular mechanism underlying this compound-stimulated bicarbonate secretion is centered on its interaction with secretin receptors on pancreatic ductal cells. rxlist.comfda.gov This binding event activates the cystic fibrosis transmembrane conductance regulator (CFTR) channels. rxlist.comfda.gov The opening of CFTR channels is a critical step, facilitating the secretion of bicarbonate-rich pancreatic fluid. fda.govnih.gov In the proximal pancreatic ducts, this process is largely mediated by the SLC26A6 Cl-/HCO3- exchanger, while in the distal ducts, where luminal bicarbonate concentration is higher, the bicarbonate conductance of the CFTR channel itself becomes the primary mechanism. nih.gov The ultimate result is the secretion of pancreatic juice with a high bicarbonate concentration, reaching up to 140-150 mM, which is essential for neutralizing gastric acid in the duodenum. nih.govyoutube.com
Promotion of Cholangiocyte Water and Electrolyte Secretion
In the liver, this compound targets large cholangiocytes, the epithelial cells lining the larger bile ducts. nih.gov Similar to its action in the pancreas, this compound binds to secretin receptors on these cells, increasing intracellular cyclic AMP (cAMP) levels. nih.gov This cascade stimulates the opening of CFTR channels and activates the apical Cl-/HCO3- exchanger, leading to the secretion of bicarbonate-rich bile. nih.govwjgnet.com This process contributes to the bile-salt independent flow, which dilutes and alkalinizes the bile as it passes through the biliary tract. wjgnet.com
Neuro-Hormonal Interactions in Secretin Physiology
The physiological effects of this compound are not solely a result of direct cellular stimulation but are also modulated by complex interactions with the nervous system.
Vagal-Vagal Neural Pathway Involvement in Secretin-Stimulated Secretion
Research indicates that the actions of secretin, and by extension this compound, may be mediated through vagal-vagal neural pathways. rxlist.comdrugs.comdrugs.com Stimulation of the efferent vagus nerve has been shown to stimulate bicarbonate secretion, and this secretin-stimulated pancreatic secretion can be blocked by atropine (B194438), a substance that inhibits the parasympathetic nervous system. rxlist.comdrugs.com This suggests a significant interplay between the hormonal signal of secretin and neural pathways in regulating pancreatic secretions.
Crosstalk with Cholinergic Tone and its Influence on Pancreatic Secretion
Cholinergic tone, the level of activity of the parasympathetic nervous system, plays a major role in modulating the pancreatic response to secretin. nih.gov While not essential for the initiation of the secretin-induced response, cholinergic input can potentiate the effects of submaximal doses of secretin. nih.govnih.gov This synergistic relationship is partly due to vasomotor modifications and the direct action of cholinergic agents on the secretin receptor. nih.gov Conversely, anticholinergic drugs can lead to a hyporesponse to stimulation with this compound. medscape.comdrugs.com
Influence on Gastric and Hepatic Secretions in Research Contexts
Beyond its primary effects on the pancreas, this compound also influences gastric and hepatic secretions, which is relevant in various research and diagnostic contexts.
In the stomach, secretin acts as an enterogastrone, inhibiting the secretion of gastric acid. nih.gov This inhibition is mediated by a capsaicin-sensitive vagal afferent pathway. nih.gov In diagnostic settings, particularly for gastrinoma, this compound stimulates gastrin release in affected patients, a response not seen in healthy individuals. rxlist.comdrugs.com It is important to note that the concurrent use of H2-receptor antagonists or proton pump inhibitors (PPIs) can cause a hyperresponse in gastrin secretion, potentially leading to a false positive for gastrinoma. rxlist.commedscape.comdrugs.com
Interactive Data Table: Key Cellular and Physiological Effects of this compound
| Affected Gland/Cell Type | Primary Cellular Effect | Key Molecular Mechanisms | Physiological Outcome |
|---|---|---|---|
| Pancreatic Ductal Cells | Stimulation of bicarbonate and fluid secretion | Binding to secretin receptors, opening of CFTR channels, activation of Cl-/HCO3- exchangers | Neutralization of gastric acid in the duodenum |
| Cholangiocytes (Large) | Promotion of water and electrolyte secretion | Increased intracellular cAMP, stimulation of CFTR and Cl-/HCO3- exchanger | Dilution and alkalinization of bile |
| Stomach (Parietal Cells) | Inhibition of gastric acid secretion | Mediated through a vagal afferent pathway | Regulation of gastric pH |
| Gastrinoma Cells | Stimulation of gastrin secretion | Direct hormonal action on tumor cells | Diagnostic marker for gastrinoma |
Inhibitory Effects on Gastric Acid Secretion by Parietal Cells
This compound exerts an inhibitory influence on the secretion of gastric acid from parietal cells in the stomach through a multi-faceted molecular mechanism. This process is primarily initiated by the binding of this compound to G-protein coupled secretin receptors located on the surface of parietal cells. drugbank.com This interaction triggers a signaling cascade that leads to a reduction in the production and release of hydrochloric acid (HCl).
The binding of this compound to its receptor activates the Gs alpha subunit of the G-protein, which in turn stimulates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govnih.gov The subsequent increase in intracellular cAMP levels is a key step in the inhibitory pathway. While the precise downstream effects of elevated cAMP in this context are complex, it is understood to ultimately result in a decrease in the activity of the H+/K+ ATPase, also known as the proton pump, which is the final step in acid secretion. nih.govcolostate.edu
Furthermore, the inhibitory action of secretin on gastric acid secretion is also mediated by the release of other signaling molecules, namely somatostatin and prostaglandins. nih.govkarger.com Research in conscious rats has demonstrated that the administration of an anti-somatostatin antibody can abolish the inhibitory effect of secretin on pentagastrin-stimulated acid secretion. nih.gov Similarly, the use of indomethacin, a prostaglandin synthesis inhibitor, has been shown to reverse the secretin-induced inhibition of gastric acid. nih.govkarger.com These findings suggest that this compound's inhibitory effect is not solely a direct action on parietal cells but also involves an indirect pathway that relies on the local release of somatostatin and the synthesis of prostaglandins. nih.gov
Stimulation of Pepsin and Bile Production for Digestive Research
In addition to its role in regulating gastric acid, this compound is a significant stimulant of both pepsin and bile production, making it a valuable tool in digestive research.
The stimulation of pepsinogen, the inactive precursor to pepsin, occurs in the chief cells of the stomach. Gastric chief cells possess receptors for secretin. nih.govwikipedia.org The binding of this compound to these receptors is believed to initiate a cellular response that leads to the release of pepsinogen. wikipedia.org Studies on dispersed chief cells from guinea pig gastric mucosa have shown that secretin increases cellular cAMP levels, and this increase is closely correlated with the secretion of pepsinogen. nih.gov This indicates that, similar to its action on parietal cells, the cAMP signaling pathway plays a crucial role in mediating the effects of this compound on chief cells.
This compound also plays a vital role in stimulating the production and secretion of bile from the liver. This action is primarily focused on the cholangiocytes, the epithelial cells lining the bile ducts. amegroups.org Secretin receptors are expressed on these cells, and their activation by this compound leads to an increase in the secretion of a bicarbonate-rich fluid. amegroups.orgnih.govdroracle.ai This process is also mediated by the cAMP signaling pathway. amegroups.org The increased secretion of water and bicarbonate into the bile ducts expands the volume of bile and increases its flow. nih.gov This flushing action helps to neutralize acid in the duodenum and facilitates the digestive process. The stimulation of a watery, alkaline bile is a key physiological function of secretin that is replicated by the administration of this compound.
Interactive Data Table: Effects of Secretin on Gastric and Biliary Secretions
| Secretion | Target Cell | Primary Effect | Intracellular Mediator |
| Gastric Acid | Parietal Cell | Inhibition | cAMP, Somatostatin, Prostaglandins |
| Pepsinogen | Chief Cell | Stimulation | cAMP |
| Bile (Water and Bicarbonate) | Cholangiocyte | Stimulation | cAMP |
Peptide Engineering, Synthesis, and Structural Activity Relationship Studies of Secretin Analogs
Academic Approaches to Synthetic Peptide Production.
The academic production of synthetic peptides, including secretin and its analogs, primarily relies on chemical synthesis methods. Two principal approaches dominate this field: liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS) , pioneered by Robert Bruce Merrifield, is a widely used technique that involves the stepwise assembly of a peptide chain on an insoluble solid support, typically a beaded resin. The C-terminal amino acid is anchored to the resin, and subsequent amino acids are added sequentially to the growing peptide chain. Protecting groups are employed to prevent unwanted side reactions during coupling. SPPS simplifies purification, as excess reagents and byproducts can be removed by washing the solid support. This method is particularly valuable for the rapid assembly of peptide chains and is commonly used in research settings for synthesizing peptides of various lengths. Secretin and its analogs have been successfully synthesized using solid-phase techniques.
Liquid-Phase Peptide Synthesis (LPPS) , also known as solution-phase synthesis, involves the coupling of amino acids or peptide fragments in a homogeneous solution. This classical approach requires careful management of protecting groups and purification steps after each coupling reaction. While potentially more labor-intensive for longer peptides compared to SPPS, LPPS remains valuable for large-scale peptide manufacturing and for the synthesis of shorter peptides or protected peptide fragments used in convergent approaches.
Convergent Peptide Synthesis combines aspects of both SPPS and LPPS. In this approach, protected peptide fragments are synthesized separately, often using SPPS, and then coupled together in solution to form the final, longer peptide. This strategy can be advantageous for the synthesis of complex or long peptides, potentially leading to higher yields and purity compared to purely stepwise methods.
The choice of synthesis method depends on factors such as peptide length, complexity, desired purity, and scale of production. Both SPPS and LPPS, as well as convergent strategies, contribute significantly to the academic production of synthetic peptides for research purposes.
Design and Screening of Secretin Peptide Libraries for Functional Characterization.
The design and screening of peptide libraries are fundamental to understanding the functional characteristics of secretin and developing novel analogs with tailored properties. Peptide libraries consist of a diverse collection of peptides with variations in their amino acid sequences. By screening these libraries against specific targets, such as the secretin receptor, researchers can identify peptides with desired binding affinities, potencies, and functional profiles.
The design of secretin peptide libraries often involves systematic modifications to the native secretin sequence. This can include alanine (B10760859) scanning mutagenesis, where each amino acid position is individually replaced by alanine to assess its contribution to activity, or the introduction of other amino acid substitutions, truncations, or modifications. Libraries can be designed to explore specific regions of the peptide or to introduce diversity at multiple positions simultaneously.
Screening of these libraries allows for the functional characterization of the synthesized peptides. This typically involves evaluating their ability to bind to the secretin receptor and to elicit a biological response, such as stimulating cAMP accumulation. High-throughput screening methods are often employed to efficiently assess large numbers of peptides.
Phage Display and Other Biological Library Applications in Peptide Research.
Biological library applications, such as phage display, offer powerful approaches for the discovery and screening of peptides with desired binding properties.
Phage Display is a technique where a library of peptides is expressed on the surface of bacteriophages (viruses that infect bacteria). Each phage particle displays a unique peptide sequence, while its genetic material encodes that specific peptide. This creates a physical link between the peptide phenotype and its genotype. Phage display libraries can contain a vast diversity of peptide sequences. Screening involves incubating the phage library with a target molecule, such as the secretin receptor. Phages displaying peptides that bind to the target are retained, while non-binders are washed away. The bound phages are then eluted and amplified by infecting bacteria, enriching the library for target-binding peptides. This iterative process of selection and amplification allows for the isolation of peptides with high affinity for the target. While the search results did not specifically detail phage display used for secretin per se, they highlight its general application in peptide research and drug discovery for identifying target-specific binding peptides from large libraries.
Other biological library applications in peptide research include techniques that utilize different display systems (e.g., bacterial surface display, yeast display) or cell-free expression systems to generate and screen peptide libraries. These methods provide alternative platforms for linking peptide sequences to their functional properties and facilitating high-throughput screening.
Machine Learning-Enabled Quantitative Structure-Activity Relationship (QSAR) in Peptide Drug Discovery.
Machine learning (ML)-enabled Quantitative Structure-Activity Relationship (QSAR) approaches are increasingly being applied in peptide drug discovery to analyze the relationship between peptide structure and biological activity. QSAR models aim to predict the activity of a peptide based on its structural features, allowing researchers to design peptides with improved properties.
In the context of secretin analog research, ML-enabled QSAR can be used to analyze data generated from the screening of peptide libraries. By correlating the amino acid sequences and any modifications with observed biological activities (e.g., receptor binding affinity, potency in stimulating cAMP), ML algorithms can identify key structural determinants of activity. This information can then guide the design of new secretin analogs with enhanced potency, selectivity, or stability.
One study utilized a platform called streaMLine, which integrates peptide design, synthesis, screening, and ML-driven analysis of large peptide libraries, to explore secretin as a backbone for developing GLP-1 receptor agonists with improved properties. This involved synthesizing and screening a large number of peptides and applying ML-guided QSAR to identify structural modifications that resulted in desired functional characteristics. This demonstrates the potential of ML-enabled QSAR to accelerate the discovery and optimization of peptide analogs derived from hormones like secretin.
Development of Secretin Derivatives and Analogs for Research Probes.
The development of secretin derivatives and analogs is essential for probing the secretin receptor and understanding its interaction with its ligand. These modified peptides serve as valuable research tools to investigate receptor binding, activation mechanisms, and downstream signaling pathways.
Secretin analogs are designed with specific modifications to the native sequence to study the impact of individual amino acids or structural features on receptor interaction and function. For example, alanine scanning mutagenesis of secretin has been used to systematically assess the contribution of each residue to binding and biological activity. Studies have shown that both the N-terminal and C-terminal regions of secretin are important for receptor binding and signaling, with specific residues throughout the peptide contributing to these interactions.
Fluorescently labeled secretin analogs have been developed to visualize receptor binding and internalization. These probes allow for real-time monitoring of receptor activation and trafficking in cells. Photoaffinity labeling probes, which incorporate photolabile amino acids, have been used to identify specific regions and residues within the secretin receptor that are in close proximity to different parts of the bound secretin peptide. These studies have provided insights into the docking orientation of secretin on its receptor and the conformational changes associated with receptor activation.
ChiRhoStim, as purified synthetic human secretin, is itself a key tool in research and diagnostic applications, allowing for the study of secretin's physiological effects. The development of various secretin analogs, including those with modifications for increased stability or altered receptor selectivity, further expands the toolkit available for researchers investigating the secretin receptor system. These research probes contribute significantly to our understanding of secretin biology and the potential for developing novel therapeutic agents targeting the secretin receptor.
Preclinical Research Models for Investigating Secretin Biology
In Vitro Cellular Systems for Secretin Pathway Analysis
In vitro models provide controlled environments to dissect specific cellular and molecular responses to secretin stimulation. These systems are invaluable for studying ion transport, receptor signaling, and secretory functions at a fundamental level.
Isolated Pancreatic Duct Fragments and Cell Cultures for Secretin Studies
Isolated pancreatic duct fragments are a foundational model for studying the primary physiological action of secretin: the stimulation of bicarbonate-rich fluid secretion. amegroups.orgnih.gov These preparations allow for direct measurement of fluid and electrolyte output in response to secretin. Studies using these models have demonstrated that secretin administration leads to a dose-dependent increase in pancreatic secretions and can cause the pancreatic ducts to dilate. nih.govnih.gov
Cholangiocyte Cell Lines in Secretion Research
Cholangiocytes, the epithelial cells lining the bile ducts, are another primary target of secretin. Research has shown that only the large cholangiocytes express the secretin receptor (SR). nih.gov In vitro models using isolated cholangiocytes or cholangiocyte cell lines are essential for understanding how secretin modulates bile composition. nih.gov
Key findings from these models include:
Secretin stimulates water and bicarbonate secretion in large cholangiocytes. nih.gov
This process involves the activation of cAMP synthesis, which in turn opens the CFTR chloride channel and activates the Cl-/HCO3- exchanger AE2. nih.gov
Secretin also induces the trafficking of aquaporin-1 (AQP1) water channels to the apical membrane of cholangiocytes, facilitating water movement into the bile duct. johnshopkins.edu
Recent advancements have led to the development of cholangiocyte organoids derived from bile fluid, offering a less invasive method to create patient-specific models for studying biliary function and disease. nih.gov These organoids respond to secretin by increasing in size, demonstrating their functionality. nih.gov
Table 1: Cholangiocyte Response to Secretin Stimulation
| Model System | Stimulus | Key Cellular Response | Functional Outcome |
|---|---|---|---|
| Isolated Large Cholangiocytes | Secretin | Activation of cAMP, CFTR, and AE2 | Bicarbonate Secretion |
| Bile-Derived Cholangiocyte Organoids (ncBCOs) | Secretin | Organoid Swelling (2.21 ± 0.48 fold change) | Fluid Secretion |
| Isolated Cholangiocytes (in vivo rat model) | Secretin | Increased AQP1 in Apical Membrane (127% increase) | Water Transport / Increased Bile Flow (78% increase) |
Investigation of Secretin Effects on Pancreatic Acini and Amylase Secretion in vitro
While secretin's primary role is on ductal cells, it also influences pancreatic acinar cells, which are responsible for producing digestive enzymes like amylase. In vitro studies using isolated pancreatic segments or acinar cells have shown that secretin alone evokes only a small increase in amylase secretion. nih.gov However, it appears to modulate the secretory responses triggered by other stimuli. For instance, in rat pancreas models, secretin was found to attenuate the amylase output stimulated by acetylcholine. nih.gov This effect may be linked to secretin's influence on intracellular calcium and magnesium levels. nih.gov
Genetically Modified Animal Models
Genetically modified animal models, particularly knockout mice, have been instrumental in elucidating the systemic physiological roles of secretin and its receptor in vivo.
Secretin Receptor Knockout Mouse Models for Receptor Function Analysis
To specifically analyze the function of the secretin receptor (SCTR), researchers have developed SCTR knockout (SCTR-/-) mice. These mice are viable and fertile with no initial growth abnormalities. researchgate.netnih.gov Histological examination of organs like the pancreas and stomach in these mice shows no signs of cell death or inflammation. researchgate.net
However, the absence of the receptor leads to distinct physiological changes:
Impaired Biliary Growth: In cholestatic models, knockout of the secretin receptor reduces the hyperplasia (abnormal cell proliferation) of large cholangiocytes. nih.govnih.gov
Metabolic Alterations: SCTR-/- mice are resistant to high-fat diet-induced obesity, gaining significantly less weight and exhibiting lower body fat content compared to their wild-type counterparts. researchgate.net This is linked to impaired intestinal fatty acid absorption. researchgate.net
Renal Function: SCTR-/- mice can exhibit mild polydipsia (excessive thirst) and polyuria (excessive urination), suggesting a role for the secretin-receptor axis in regulating water reabsorption in the kidneys. nih.gov
Neurological Function: Deficiencies in the secretin receptor have been linked to impaired synaptic plasticity and social behavior, underscoring its function as a neuropeptide. researchgate.net
Table 2: Phenotypes Observed in Genetically Modified Mouse Models
| Model | Genetic Modification | Key Phenotype | Physiological Implication |
|---|---|---|---|
| SCT-/- Mouse | Secretin Gene Knockout | Altered gut microbiota composition | Secretin influences gut homeostasis |
| SCT-/- BDL Mouse | Secretin Gene Knockout | Reduced biliary growth during cholestasis | Secretin has a trophic effect on cholangiocytes |
| SCTR-/- Mouse | Secretin Receptor Knockout | Resistance to diet-induced obesity | SCTR is involved in intestinal lipid absorption |
| SCTR-/- Mouse | Secretin Receptor Knockout | Mild polyuria and polydipsia | SCTR plays a role in renal water homeostasis |
| SCTR-/- Mouse | Secretin Receptor Knockout | Impaired synaptic plasticity | Secretin acts as a neuropeptide |
Studies on Pancreatic Lipase (B570770) in Secretin Receptor Deficient Models
The development of secretin receptor (SCTR) deficient animal models has been crucial in dissecting the precise role of the secretin signaling pathway in pancreatic function. Studies in mice lacking the secretin receptor have demonstrated that secretin is not essential for the normal development and growth of the pancreas. nih.gov In these models, the pancreatic architecture, including the ductal and acinar cells, appears normal, suggesting that other signaling pathways can compensate for the absence of secretin signaling during organogenesis. nih.gov
Furthermore, research in secretin receptor knockout mice has shown that the adaptive growth of the pancreas in response to stimuli such as cholecystokinin (CCK) remains intact. nih.gov When these animals are fed a diet containing camostat, a trypsin inhibitor that elevates plasma CCK levels, their pancreata exhibit a similar degree of growth compared to wild-type mice. nih.gov This indicates that secretin is not a mandatory component for CCK-mediated pancreatic hyperplasia. While these studies did not directly measure pancreatic lipase activity, the preserved acinar cell mass and growth response suggest that the fundamental machinery for digestive enzyme synthesis, including lipase, is likely maintained in the absence of secretin signaling.
Table 1: Pancreatic Weight in Wild-Type and Secretin Receptor Deficient Mice
| Genotype | Treatment | Pancreas Weight to Body Weight Ratio (mg/g) |
|---|---|---|
| Wild-Type | Control Diet | 11.1 ± 0.5 |
| Secretin Receptor Deficient (Sctr-/-) | Control Diet | 11.5 ± 0.6 |
| Secretin Deficient (Sct-/-) | Control Diet | 10.1 ± 0.1 |
| Wild-Type | Camostat Diet | ~ Doubled |
Data adapted from a study on secretin receptor deficient mice, indicating that the absence of the secretin receptor does not affect baseline pancreatic mass or its adaptive growth in response to camostat. nih.gov
Physiological Studies in Non-Human Species
Luminal Acid Stimulation of Secretin Release in Anesthetized Pig and Fasting Rat Models
The primary physiological stimulus for secretin release from duodenal S-cells is the acidification of the intestinal lumen. Preclinical studies in anesthetized fasting rat models have been instrumental in delineating this mechanism. Intraduodenal infusion of dilute hydrochloric acid leads to a significant increase in both the volume of pancreatic secretion and the plasma concentration of secretin. nih.govnih.gov
Interestingly, these studies have revealed that the release of secretin is not a direct effect of acid on the S-cells but is mediated by a secretin-releasing peptide. nih.gov When the duodenal perfusate from an acid-stimulated rat is collected and infused into a recipient rat, it stimulates pancreatic secretion, an effect that is abolished by immunoneutralization of secretin. nih.gov This demonstrates the presence of a luminal factor that triggers secretin release. The secretin-releasing activity is sensitive to trypsin and the active molecule has been determined to be a heat-stable peptide with a molecular weight of less than 5,000 Da. nih.gov While specific studies utilizing anesthetized pig models were not identified in the immediate search, the fundamental mechanism of acid-stimulated secretin release is considered to be conserved across mammalian species.
Evaluation of Secretin and Cholecystokinin (CCK) Potentiation in Pancreatic Growth Research
The interplay between secretin and cholecystokinin (CCK) in regulating pancreatic function is a classic example of hormonal potentiation. Studies in anesthetized rats have demonstrated that the simultaneous administration of secretin and CCK results in a synergistic increase in pancreatic exocrine secretion, including both the volume of pancreatic juice and the output of digestive enzymes like amylase. nih.gov
This potentiation is observed at physiological doses of both hormones, where the combined effect is significantly greater than the sum of the individual responses to secretin or CCK alone. nih.gov This synergistic action is believed to be crucial for the efficient digestion of a meal, which triggers the release of both hormones. Further investigation has revealed that this potentiation is dependent on cholinergic pathways, as the administration of atropine (B194438), a muscarinic receptor antagonist, significantly suppresses the enhanced secretory response to combined secretin and CCK infusion. nih.gov While these studies primarily focused on pancreatic secretion rather than growth, the potentiation of acinar cell stimulation by CCK in the presence of secretin-induced ductal fluid secretion provides an optimal environment for the delivery of digestive enzymes and may indirectly support the trophic effects of CCK on the pancreas.
Table 2: Effect of Secretin and CCK-8 on Pancreatic Secretion in Anesthetized Rats
| Treatment | Pancreatic Juice Volume (µl/10 min) | Amylase Output (U/10 min) |
|---|---|---|
| Saline (Control) | Baseline | Baseline |
| Secretin (0.03 CU/kg/h) | Increased | Increased |
| CCK-8 (0.03 µg/kg/h) | Increased | Increased |
| CCK-8 (0.06 µg/kg/h) | Dose-dependent increase | Dose-dependent increase |
| CCK-8 (0.12 µg/kg/h) | Dose-dependent increase | Dose-dependent increase |
| Secretin + CCK-8 (graded doses) | Significantly greater than CCK-8 alone and greater than the sum of individual responses | Significantly greater than CCK-8 alone and greater than the sum of individual responses |
Data compiled from a study investigating the potentiation of CCK and secretin on rat exocrine pancreas, demonstrating a synergistic effect that is dependent on cholinergic pathways. nih.gov
Chirhostim As a Tool in Advanced Pancreatic and Gastrointestinal Research Methodologies
Applications in Biospecimen Collection for 'Omics' Studies
The stimulation of pancreatic fluid secretion by Chirhostim is fundamental to obtaining adequate sample volumes for in-depth 'omics' investigations, including proteomics and potentially genomics or metabolomics biospace.compci.com. Pancreatic fluid is recognized as an ideal specimen for biomarker discovery in pancreatic diseases due to its abundance and direct contact with pancreatic ductal cells nih.govescholarship.org. This compound-stimulated fluid collection allows researchers to acquire samples enriched in pancreatic-specific molecules, providing valuable insights into the physiological and pathological states of the pancreas harvard.edu.
Endoscopic Pancreatic Fluid Collection (ePFT) Methodologies
The endoscopic pancreatic function test (ePFT) is a key methodology that utilizes this compound stimulation for the collection of pancreatic fluid fda.govescholarship.orgpancreapedia.orgchirhoclin.comchirhoclin.comnih.govnih.govpdr.netdrugs.comunina.itnih.govprimescholars.commdpi.comwikidoc.org. This technique involves the endoscopic placement of a scope in the duodenum, followed by the administration of this compound to induce pancreatic secretion chirhoclin.compdr.netdrugs.comnih.gov. The secreted fluid, which pools in the duodenum, is then aspirated through the endoscope's suction channel chirhoclin.comchirhoclin.compdr.netdrugs.comnih.gov. ePFT offers a less invasive alternative to other collection methods like ERCP or surgery, enabling the safe acquisition of substantial volumes of pancreatic fluid suitable for comprehensive analysis pancreapedia.org.
Standard Operating Procedures (SOPs) for Pancreatic Fluid and Duodenal Fluid Aspiration
Standard operating procedures (SOPs) for this compound-stimulated pancreatic fluid and duodenal fluid aspiration are essential to ensure consistency and reproducibility in biospecimen collection for research nih.govescholarship.org. Typical procedures involve specific steps:
Patient positioning, often in the left lateral decubitus position with slight head elevation to facilitate fluid pooling chirhoclin.comchirhoclin.comnih.govprimescholars.com.
Performing upper endoscopy and aspirating gastric fluid to minimize contamination chirhoclin.comchirhoclin.compdr.netdrugs.comnih.govprimescholars.com.
Positioning the endoscope tip in the duodenum, usually at the junction of the second and third portions chirhoclin.compdr.netdrugs.com.
Aspirating duodenal fluid briefly to clear residual gastric acid chirhoclin.compdr.netdrugs.com.
Collecting a baseline duodenal fluid sample chirhoclin.comchirhoclin.compdr.netdrugs.com.
Administering this compound intravenously fda.govfda.govpancreapedia.orgchirhoclin.comchirhoclin.compdr.netdrugs.comnih.govprimescholars.commdpi.comwikidoc.org.
Collecting timed duodenal fluid aspirates at specified intervals after stimulation fda.govfda.govpancreapedia.orgchirhoclin.comchirhoclin.compdr.netdrugs.com.
Using low suction during aspiration to minimize mucosal trauma and prevent blood contamination, which can affect downstream analysis chirhoclin.comnih.gov.
Clearing the duodenal lumen with an injection of air after each sample collection to ensure complete aspiration fda.govfda.govpdr.netdrugs.com.
The development of standardized protocols aims to limit heterogeneity in specimen collection and minimize pre-analytical variability, which is crucial for the reliability of research findings nih.govescholarship.org.
Sample Preparation Techniques (e.g., Centrifugation, Protein Precipitation) for Downstream Analysis
Following collection, this compound-stimulated pancreatic fluid samples undergo specific preparation techniques to ensure their suitability for downstream molecular analysis, particularly 'omics' studies harvard.edunih.govnih.govunina.itunina.it. Key steps include:
Immediate placement of collected fluid specimens on ice to minimize degradation harvard.educhirhoclin.comnih.govpdr.netunina.itnih.govunina.it.
Centrifugation to remove cellular debris and particulates harvard.edunih.govnih.govunina.itunina.it. Samples are typically centrifuged at high speeds (e.g., 14,000 rpm or 20,000 x g) at 4°C harvard.edunih.govunina.itunina.it.
Aliquoting the supernatant into smaller volumes for storage harvard.edunih.govunina.itunina.it.
Storing samples at ultra-low temperatures, typically -80°C, for long-term preservation escholarship.orgharvard.educhirhoclin.comnih.govnih.govpdr.netunina.itunina.it.
Protein concentration determination using assays like the bicinchoninic acid (BCA) assay harvard.edunih.govunina.itunina.it.
For proteomic analysis, protein precipitation techniques such as trichloroacetic acid (TCA) precipitation may be employed harvard.edunih.gov. This involves adding ice-cold TCA to the fluid sample, followed by incubation and centrifugation to pellet the proteins harvard.edunih.gov. The protein pellet is then solubilized for further analysis unina.it.
These preparation steps are vital for obtaining high-quality protein extracts and other biomolecules while minimizing degradation by the inherent enzymatic activity of pancreatic fluid nih.govescholarship.orgunina.it.
Here is a table summarizing typical pancreatic fluid volumes and protein concentrations obtained via ePFT in a research setting:
| Fluid Type | Mean Volume (mL) | Mean Protein Concentration (mg/mL) | Source |
| Pancreatic Fluid | 5.4 ± 1.0 | 0.8 ± 0.3 | harvard.edu |
| Gastroduodenal Fluid | 2.3 ± 0.9 | 1.7 ± 0.4 | harvard.edu |
Proteomic Analysis of Pancreatic Fluid
This compound-stimulated pancreatic fluid collected via ePFT is a valuable source for proteomic analysis aimed at identifying protein biomarkers for pancreatic diseases pancreapedia.orgbiospace.compci.comharvard.edunih.govnih.govunina.itunina.it. Proteomic studies of pancreatic fluid can enhance the understanding of disease pathogenesis and progression, particularly in conditions like chronic pancreatitis where early diagnosis can be challenging pancreapedia.orgunina.it. The relatively low complexity of pancreatic fluid compared to serum or plasma facilitates the identification of lower-abundance proteins harvard.edu.
Mass Spectrometry-Based Approaches (e.g., GeLC-MS/MS) for Protein Identification
Mass spectrometry-based approaches, such as Gel-Enhanced Liquid Chromatography-Tandem Mass Spectrometry (GeLC-MS/MS), are widely used for the comprehensive identification and analysis of proteins in this compound-stimulated pancreatic fluid pancreapedia.orgharvard.edunih.govnih.govunina.itunina.it. The GeLC-MS/MS workflow typically involves:
Separation of proteins by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) nih.govunina.itunina.it.
In-gel tryptic digestion of the separated proteins nih.govunina.itunina.it.
Liquid chromatography (LC) to separate the resulting peptides nih.govunina.itunina.it.
Tandem mass spectrometry (MS/MS) to acquire peptide fragmentation spectra nih.govunina.itunina.it.
Protein identification using bioinformatics software by searching fragmentation spectra against protein databases harvard.eduunina.itunina.it.
GeLC-MS/MS is considered a powerful approach for proteomic analyses of complex biological samples like pancreatic fluid pancreapedia.orgnih.gov. Studies utilizing this technique on ePFT-collected fluid have successfully identified common pancreatic fluid proteins, establishing ePFT as a reproducible and reliable method for collecting fluid for such advanced molecular analyses nih.gov. This provides a foundation for future proteomic investigations aimed at biomarker discovery and understanding pancreatic disease mechanisms nih.govunina.it.
Identification of Differentially Expressed Proteins for Biomarker Discovery.
Proteomic analysis of pancreatic fluid collected after stimulation with agents like this compound is a promising area for identifying biomarkers for pancreatic diseases, particularly chronic pancreatitis and pancreatic cancer chirhoclin.comnih.gov. The rationale is that pancreatic fluid, being in close contact with pancreatic ductal cells, contains proteins shed during disease processes chirhoclin.comnih.gov. Studies have employed mass spectrometry-based techniques, such as GeLC-MS/MS, to analyze the protein profile of secretin-stimulated pancreatic fluid nih.govpancreapedia.orgnih.gov.
Research has identified differentially expressed proteins in the pancreatic fluid of individuals with chronic pancreatitis compared to controls nih.gov. For instance, one study comparing chronic pancreatitis patients and controls found a total of 1391 different proteins in pancreatic fluid samples nih.gov. Of these, 257 proteins were identified exclusively in the control cohort, while 413 were found only in the chronic pancreatitis cohort nih.gov. An additional 721 proteins were identified in both groups nih.gov. Gene ontology analysis revealed that a significant percentage of differentially regulated proteins were secreted or extracellular in origin nih.gov. Proteins downregulated in chronic pancreatitis patients often had functions related to proteases, consistent with pancreatic insufficiency nih.gov. Conversely, proteins enriched in the pancreatic fluid of chronic pancreatitis patients were associated with fibrosis, inflammation, and pain nih.gov.
Preliminary findings also suggest the potential for identifying biomarkers for pancreatic cancer through proteomic analysis of pancreatic fluid chirhoclin.com. While these initial findings require further validation in larger cohorts, the use of this compound to obtain protein-rich pancreatic fluid is fundamental to these investigations chirhoclin.com.
Data Table: Differentially Expressed Proteins in Pancreatic Fluid (Example based on search results)
| Cohort | Total Proteins Identified | Proteins Exclusive to Cohort | Proteins Common to Both Cohorts |
| Chronic Pancreatitis | 1391 | 413 | 721 |
| Control | 1391 | 257 | 721 |
Note: Data is illustrative and based on findings from a study comparing chronic pancreatitis and control cohorts nih.gov. The total protein count represents the combined identification across all samples in that study.
Genomic and Transcriptomic Analysis of Pancreatic Fluid
Pancreatic fluid collected following this compound stimulation is also a valuable source of genetic material, including DNA and RNA, which can be analyzed to detect mutations and assess gene expression profiles relevant to pancreatic diseases nih.govchirhoclin.comresearchgate.netjcancer.org.
Mutation Detection (e.g., GNAS, KRAS) in Duodenal Fluid DNA.
Analysis of DNA from secretin-stimulated pancreatic fluid allows for the detection of key genetic mutations associated with pancreatic carcinogenesis, such as mutations in the KRAS and GNAS genes chirhoclin.comresearchgate.netclinicaltrials.eupacyfic.netnih.gov. These mutations are frequently observed in pancreatic ductal adenocarcinoma (PDAC) and its precursor lesions, like intraductal papillary mucinous neoplasms (IPMNs) clinicaltrials.eunih.gov.
Data Table: Mutation Detection in Pancreatic Fluid vs. Plasma (Example based on search results)
| Sample Type | Median cfDNA Concentration (ng/μL) | Mutation Detection Rate (Example based on a study) |
| Pancreatic Juice | 2.6 (IQR 4.2) | Not significantly different from plasma researchgate.net |
| Plasma | 0.29 (IQR 0.40) | Not significantly different from pancreatic juice researchgate.net |
Note: cfDNA concentration data is from a specific study researchgate.net. Mutation detection rate comparison is based on the reported findings of no significant difference between pancreatic juice and plasma in that study researchgate.net.
RNA Expression Profiling in Liquid Biopsies.
Beyond DNA, pancreatic fluid also contains RNA molecules, including microRNAs (miRNAs), which can serve as biomarkers for pancreatic diseases nih.govchirhoclin.comjcancer.org. RNA expression profiling in secretin-stimulated pancreatic fluid allows researchers to investigate changes in gene expression patterns associated with disease states.
Studies have explored the potential of miRNAs in pancreatic juice as candidate biomarkers for pancreatic cancer jcancer.org. Microarray analysis has been performed on pancreatic juice samples to profile miRNA expression, comparing profiles from patients with PDAC to those from control groups jcancer.org. Overexpression of certain miRNAs, such as miR-21 and miR-155, has been observed in both pancreatic cancer tissue and pancreatic fluid, suggesting their potential utility as diagnostic markers nih.gov. This compound-stimulated fluid collection provides the necessary sample volume for these transcriptomic analyses nih.govchirhoclin.comjcancer.org.
Metabolomic Profiling in Biological Fluids (e.g., Urine, Plasma) in Pancreatic Research.
While this compound's direct role is in stimulating pancreatic fluid, the study of pancreatic diseases often involves analyzing other biological fluids like urine and plasma using metabolomic profiling uky.edupancreasclub.comscribd.com. Metabolomics aims to identify and quantify small molecules (metabolites) in biological samples, providing a snapshot of the metabolic state of an organism or tissue.
In the context of pancreatic research, metabolomic analysis of urine and plasma can complement findings from pancreatic fluid analysis by providing systemic markers of disease uky.edupancreasclub.comscribd.com. Although this compound is not directly used in the metabolomic assays of urine or plasma, it plays an indirect role by facilitating the diagnosis and study of pancreatic conditions that are also investigated using these metabolomic approaches uky.edupancreasclub.comscribd.com. For example, studies have used urinary 1H-NMR metabolomics to distinguish pancreatitis patients from healthy controls uky.edu. Similarly, metabolomic analysis of serum and saliva has been explored for diagnosing pancreatic cancer pancreasclub.com.
Cytokine and Chemokine Profiling in Pancreatic Fluid for Inflammatory Research.
Pancreatic fluid collected after this compound stimulation is a valuable matrix for studying the local inflammatory environment of the pancreas through cytokine and chemokine profiling nih.govprimescholars.comunina.itnih.gov. Cytokines and chemokines are signaling proteins that play crucial roles in inflammation and immune responses, processes central to conditions like chronic pancreatitis and pancreatic cancer nih.govnih.gov.
Multiplexed Microarray Assays for Immunomodulating Proteins.
Multiplexed microarray assays allow for the simultaneous measurement of multiple cytokines and chemokines in small volumes of biological fluid, including pancreatic fluid nih.govprimescholars.comunina.itnih.gov. This approach provides a comprehensive profile of the inflammatory mediators present in the pancreatic microenvironment.
Studies have successfully utilized multiplexed microarray assays to identify differences in cytokine abundance in pancreatic fluid collected via ePFT from patients with chronic pancreatitis compared to control groups nih.gov. For instance, statistically significant decreases in the concentrations of several cytokines, including EGF, IP-10, eotaxin, IL-3, MIP-1a, IL-15, PDGF-AB/BB, and IL-1a, were observed in the pancreatic fluid of chronic pancreatitis patients nih.gov. Another study demonstrated that IL-8 levels in pancreatic fluid could discriminate between pancreatic disease (chronic pancreatitis or PDAC) and the absence of pancreatic disease nih.gov. These findings highlight the utility of this compound-stimulated pancreatic fluid collection in facilitating detailed inflammatory research using advanced protein profiling techniques nih.govprimescholars.comunina.itnih.gov.
Role in Pancreatic Stellate Cell Activation and Fibrosis Research.
Pancreatic stellate cells (PSCs) play a critical role in pancreatic fibrosis, a hallmark of chronic pancreatitis and pancreatic cancer frontiersin.orgmdpi.comnih.gov. In healthy individuals, PSCs are quiescent, but upon pancreatic injury, they become activated, transforming into myofibroblast-like cells that produce excessive amounts of extracellular matrix proteins, leading to fibrosis frontiersin.orgcellphysiolbiochem.commdpi.com. While Secretin's primary action is on ductal cells to stimulate fluid and bicarbonate secretion, the morphological and functional changes in the pancreatic ductal system and parenchyma assessed by Secretin-enhanced MRCP (S-MRCP) can provide insights relevant to the study and assessment of pancreatic fibrosis nih.govajronline.orgnih.gov.
Research utilizing S-MRCP has demonstrated that findings such as main pancreatic duct irregularity, dilatation, stenosis, and the presence of ectatic side branches are associated with histopathologic pancreatic fibrosis scores nih.govajronline.orgnih.gov. One study indicated that the presence of two or more S-MRCP features (MPD irregularity, MPD dilatation, MPD stenosis, or ectatic side branches) showed sensitivity and specificity for identifying fibrotic glands compared to non-fibrotic glands, and for identifying severe fibrosis nih.govajronline.org. Although Secretin is not directly used to activate or study PSCs in vitro, its application in S-MRCP provides an in vivo method to assess the structural and functional consequences of PSC activation and the resulting fibrosis nih.govajronline.orgnih.gov.
Integration with Advanced Imaging Techniques for Functional and Anatomical Assessment
The integration of Secretin with advanced imaging techniques, particularly MRCP, has significantly enhanced the ability to perform both functional and anatomical assessments of the pancreatic and biliary systems in research settings chirhoclin.comresearchgate.netchirhoclin.comnih.govnih.govmyesr.org. By stimulating pancreatic fluid production, Secretin acts as an endogenous contrast agent, distending the pancreatic ducts and improving their visualization chirhoclin.comresearchgate.netnih.govmyesr.org. This dynamic process allows for a more comprehensive evaluation compared to standard MRCP nih.govajronline.org.
Secretin-Enhanced Magnetic Resonance Cholangiopancreatography (S-MRCP).
S-MRCP is a widely utilized technique that leverages the secretagogue effect of Secretin to improve the diagnostic capabilities of MRCP chirhoclin.comresearchgate.netchirhoclin.comnih.govnih.govmyesr.org. The administration of Secretin leads to a temporary increase in the volume of pancreatic juice secreted, which distends the pancreatic ducts and enhances the signal intensity of the fluid within them on heavily T2-weighted MRCP images chirhoclin.comresearchgate.netnih.govmyesr.org. This dynamic imaging approach provides valuable information about ductal morphology, patency, and pancreatic exocrine function nih.govajronline.orgnih.gov.
Dynamic Visualization of Pancreatic Duct Dilatation.
One of the key applications of Secretin in S-MRCP is the dynamic visualization of pancreatic duct dilatation chirhoclin.comresearchgate.netnih.govnih.govmyesr.org. Following Secretin administration, the increased flow of pancreatic fluid causes a transient dilatation of the main pancreatic duct and its side branches chirhoclin.comresearchgate.netnih.govnih.gov. This dynamic change can be captured with sequential MRCP images obtained over several minutes chirhoclin.comnih.govclinicalimagingscience.org. The extent and pattern of ductal dilatation provide insights into the compliance and patency of the ductal system nih.gov. Changes in main pancreatic duct caliber, even as small as 0.5–1 mm, can be appreciated, and the ability of the duct to dilate and relax after Secretin stimulation reflects its dynamic compliance nih.govajronline.org. Abnormalities in this dynamic response can indicate underlying pathology such as strictures or sphincter of Oddi dysfunction nih.gov.
Assessment of Pancreatic Excretory Reserve and Fluid Flow.
S-MRCP allows for the assessment of pancreatic excretory reserve and fluid flow by observing the volume and progression of pancreatic fluid into the duodenum after Secretin stimulation chirhoclin.comresearchgate.netnih.govajronline.orgnih.govclinicalimagingscience.orgnih.govajronline.orgwjgnet.com. The amount of fluid secreted into the duodenum serves as an indirect measure of pancreatic exocrine function nih.govajronline.orgclinicalimagingscience.orgajronline.org. In individuals with normal exocrine function, fluid rapidly appears in the periampullary duodenum and progresses distally ajronline.orgajronline.org. Reduced or delayed duodenal filling can suggest decreased pancreatic exocrine reserve, which is often impaired in conditions like chronic pancreatitis chirhoclin.comnih.govajronline.orgnih.govajronline.org. Quantitative methods have been developed to measure pancreatic flow rate and total excreted volume, showing correlations with markers of exocrine function like fecal elastase nih.govajronline.orgnih.govajronline.orgwjgnet.com.
Enhancing Anatomical Visualization of Ductal Structures (e.g., Ampulla of Vater, Accessory Papilla).
Secretin enhances the anatomical visualization of pancreatic ductal structures, including the Ampulla of Vater and the accessory papilla chirhoclin.comchirhoclin.comnih.govnih.govmyesr.orgrsna.orgthieme-connect.comthieme-connect.com. The increased fluid within the ducts distends them, making their course and any anatomical variations more apparent on MRCP images chirhoclin.comresearchgate.netnih.govmyesr.org. This is particularly useful for identifying structures that may not be well visualized on standard MRCP, such as a small dorsal duct in cases of pancreas divisum nih.govnih.gov. Secretin-induced increased fluid excretion through the minor papilla can accentuate the fluid signal in an otherwise small dorsal duct, improving the diagnosis of pancreas divisum nih.govnih.gov. The distension of the duodenum with pancreatic fluid also provides a natural contrast that can improve the visualization of the ampulla and periampullary region rsna.org.
Endoscopic Ultrasound (EUS) in Conjunction with Secretin Stimulation.
Endoscopic Ultrasound (EUS) is an imaging technique that provides detailed visualization of the pancreas and surrounding structures. When combined with secretin stimulation, often referred to as functional EUS or secretin-stimulated EUS (sEUS), the methodology allows for a dynamic assessment of pancreatic exocrine function in addition to morphological evaluation. chirhoclin.comisciii.esnih.govnih.gov This combined approach is particularly valuable in the investigation of pancreatic disorders, such as chronic pancreatitis, where functional impairment may precede overt structural changes. chirhoclin.comresearchgate.netisciii.esiu.edunih.govnih.govresearchgate.netfda.gov
The principle behind using secretin stimulation in conjunction with EUS lies in secretin's primary action: to stimulate pancreatic ductal cells to secrete a large volume of bicarbonate-rich fluid. chirhoclin.comguidetopharmacology.orgisciii.esnih.govclinicalimagingscience.orgnih.govajronline.org This surge in pancreatic fluid flow leads to a transient dilation of the pancreatic duct, which can be observed and measured in real-time using EUS. chirhoclin.comisciii.esresearchgate.netclinicaltrials.euajronline.orgnih.gov The degree and pattern of ductal dilation, as well as the flow of fluid into the duodenum, provide insights into the functional capacity and compliance of the pancreatic ductal system. chirhoclin.comisciii.esresearchgate.netajronline.org
Furthermore, secretin stimulation facilitates the collection of pancreatic juice from the duodenum via the endoscope's suction channel. chirhoclin.comnih.govnih.govfda.gov Analysis of this fluid, particularly the bicarbonate concentration, serves as a direct measure of pancreatic exocrine function. chirhoclin.comiu.edunih.govfda.gov The combined EUS and secretin stimulation approach thus offers both morphological and functional information within a single procedure. chirhoclin.comisciii.esnih.gov
Detailed research findings on the use of secretin stimulation in EUS have explored its feasibility, safety, and diagnostic utility. Studies have demonstrated that combined EUS, sEUS (evaluating ductal compliance), and endoscopic pancreatic function tests (ePFTs, measuring bicarbonate) are feasible and safe to perform in a single session. nih.gov Research has focused on the dynamic changes in pancreatic duct diameter following secretin administration as a potential diagnostic tool for chronic pancreatitis. researchgate.netnih.govresearchgate.netajronline.org
Studies have reported varying degrees of pancreatic ductal distensibility in healthy individuals compared to patients with chronic pancreatitis after secretin stimulation. For instance, one study noted a significantly greater percent change from baseline in the pancreatic tail duct diameter in healthy patients compared to those with chronic pancreatitis (240.9% vs. 144.3%, P < 0.01). nih.gov Another study on patients with suspected early chronic pancreatitis observed a mean pancreatic duct caliber change of 1.7 ± 0.4 mm at baseline increasing to a maximal diameter of 2.2 ± 0.5 mm after secretin injection in patients with reduced ductal compliance (<50% from basal size). researchgate.netresearchgate.net This suggests that a reduced increase in ductal diameter following secretin stimulation may indicate impaired ductal compliance, a consequence of fibrosis in chronic pancreatitis. researchgate.netisciii.esresearchgate.netajronline.org
The correlation between pancreatic ductal compliance measured by sEUS and duodenal fluid bicarbonate concentration (a marker of pancreatic function) has also been investigated. Preliminary results from some studies indicate a positive correlation between these two parameters. nih.gov For example, a regression analysis in one study showed a correlation coefficient (r) of 0.27 between the maximum change in ductal diameter and duodenal fluid bicarbonate concentration. nih.gov Another study found a statistically significant correlation between maximum bicarbonate levels from secretin-stimulated ePFT and volume measurements on secretin-enhanced MRCP, which also relies on secretin-induced pancreatic secretion.
These findings highlight the potential of incorporating dynamic EUS evaluation of pancreatic duct response to secretin stimulation as part of a multimodal assessment of pancreatic function and morphology. researchgate.netresearchgate.net While EUS provides detailed structural information, the addition of secretin stimulation allows for a functional assessment, potentially improving the diagnostic accuracy for conditions like early chronic pancreatitis where morphological changes might be subtle. chirhoclin.comresearchgate.netisciii.esiu.edunih.govnih.govresearchgate.netfda.gov
Data from research studies illustrate the observed changes in pancreatic duct diameter and bicarbonate levels following secretin stimulation in different patient groups.
| Study Context | Pancreatic Duct Location | Baseline Diameter (mm) | Maximal Diameter Post-Secretin (mm) | Percent Change from Baseline (%) | Peak Bicarbonate (mEq/L) |
| Healthy Subjects (Pancreatic Tail) nih.gov | Tail | Not specified | Not specified | 240.9 | ≥80 chirhoclin.comiu.edunih.govfda.gov |
| Chronic Pancreatitis (Pancreatic Tail) nih.gov | Tail | Not specified | Not specified | 144.3 | <80 chirhoclin.comiu.edunih.govfda.gov |
| Suspected Early CP (Pancreas Body) researchgate.netresearchgate.net | Body | 1.7 ± 0.4 | 2.2 ± 0.5 | <50 (in 77.3% of patients) researchgate.netresearchgate.net | 64.7 ± 23.9 researchgate.netresearchgate.net |
| Healthy Subjects (ePFT) nih.gov | N/A | N/A | N/A | N/A | 100 (mean) nih.gov |
| Chronic Pancreatitis (ePFT) nih.gov | N/A | N/A | N/A | <80 (in all patients in study) nih.gov | <80 nih.gov |
Note: Data in the table are derived from cited research findings and represent observed values or means in specific study cohorts. Percent change for the Suspected Early CP group is described qualitatively in the source as "<50% from basal size" in a significant percentage of patients with reduced compliance. researchgate.netresearchgate.net Peak bicarbonate values are based on established thresholds for normal/abnormal function in secretin stimulation tests. chirhoclin.comiu.edunih.govfda.gov
Pharmacological Research Considerations in Experimental Design
Impact of Co-administered Agents on Secretin-Stimulated Responses in Research Models
H2-Receptor Antagonists and Research on Gastrin Secretion Hyperresponse.
Research indicates that the co-administration of H2-receptor antagonists can lead to a hyperresponse in gastrin secretion following stimulation with secretin in research models wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.caciteab.com. This effect is of particular importance in studies or diagnostic tests aimed at evaluating gastrin secretion, such as in the investigation of conditions like gastrinoma. The presence of H2-receptor antagonists can falsely suggest a gastrinoma due to an exaggerated gastrin release wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.caciteab.com.
Studies and clinical guidelines recommend the discontinuation of H2-receptor antagonists for a specified period prior to conducting secretin stimulation tests to mitigate this hyperresponsive effect wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgfishersci.ca. For instance, discontinuation at least 2 days before administering secretin is advised to aid in the accurate assessment of gastrin secretion wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgfishersci.ca. This precaution highlights the significant impact these agents can have on the interpretation of secretin-stimulated gastrin responses in research and diagnostic contexts.
The mechanism by which H2-receptor antagonists influence gastrin secretion in the context of secretin stimulation is related to their effect on gastric acid suppression. Reduced gastric acidity can influence the feedback mechanisms regulating gastrin release.
Below is a conceptual representation of the impact of H2-receptor antagonists on secretin-stimulated gastrin secretion based on research findings:
| Co-administered Agent | Impact on Secretin-Stimulated Gastrin Secretion | Potential Outcome in Gastrinoma Testing |
| H2-receptor Antagonists | Hyperresponse | False positive result |
Anticholinergic Drugs and Research on Hyporesponsive Pancreatic Secretion.
The use of anticholinergic drugs in conjunction with Chirhostim in research models can result in a hyporesponse to secretin stimulation wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.caciteab.commims.com. This diminished response is particularly relevant when studying pancreatic exocrine function, which is typically assessed by measuring pancreatic secretions, including bicarbonate, in response to secretin wikipedia.orgmims.comnih.gov.
Anticholinergic drugs can interfere with the neural pathways that may be involved in secretin-stimulated pancreatic secretion. While the primary action of secretin is directly on pancreatic ductal cells to stimulate bicarbonate and fluid secretion, vagal-vagal neural pathways may also play a role, and these pathways can be blocked by anticholinergic agents like atropine (B194438) mims.comwikipedia.orgwikipedia.org. This blockade can lead to a reduced pancreatic secretory output, potentially masking underlying pancreatic disease or leading to a false assessment of pancreatic function in research models wikipedia.orgwikipedia.orgfishersci.caciteab.commims.comciteab.com.
To ensure accurate assessment of pancreatic secretory responses stimulated by secretin, it is recommended that anticholinergic drugs be discontinued (B1498344) for a sufficient period before conducting the test wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgfishersci.caciteab.com. Discontinuation for at least 5 half-lives of the specific anticholinergic drug is generally advised to minimize their inhibitory effect on secretin-stimulated pancreatic secretion wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgfishersci.caciteab.com.
Below is a conceptual representation of the impact of anticholinergic drugs on secretin-stimulated pancreatic secretion based on research findings:
| Co-administered Agent | Impact on Secretin-Stimulated Pancreatic Secretion | Potential Outcome in Pancreatic Function Testing |
| Anticholinergic Drugs | Hyporesponse | False assessment of pancreatic function |
The influence of co-administered H2-receptor antagonists and anticholinergic drugs on secretin-stimulated responses underscores the importance of controlling for concomitant medications in the experimental design of studies utilizing this compound to ensure the validity and reliability of the research findings.
Future Directions and Emerging Research Paradigms Utilizing Secretin
Development of Novel Diagnostic and Research Biomarkers
The secretin-stimulated secretion of pancreatic fluid presents a valuable opportunity for the identification and analysis of diagnostic and research biomarkers. Pancreatic fluid is a proximal body fluid rich in proteins, nucleic acids, and other molecular analytes that reflect the physiological and pathophysiological state of the pancreas. nih.gov Utilizing secretin to stimulate pancreatic juice collection allows for the investigation of potential disease biomarkers, offering an alternative to more invasive sample collection methods. nih.gov
Promising approaches include Secretin-Enhanced Pancreatic Juice Cytology, which involves collecting pancreatic fluid during endoscopy after secretin administration to analyze for genetic mutations and cancer-related markers, showing potential for detecting precancerous changes or early-stage pancreatic cancer. chirhoclin.com Studies are also exploring liquid biopsy approaches using methylated DNA markers (MDMs) in secretin-stimulated pancreatic juice collected during upper GI endoscopy for detecting pancreatic ductal adenocarcinoma (PDAC). mayoclinic.org This method avoids the need to cannulate the pancreatic duct or perform a pancreatic biopsy. mayoclinic.org
Research on biomarkers in pancreatic juice and biliary fluid is an emerging area, although limitations include the risk of induced pancreatitis and sample contamination. mdpi.comnih.gov Despite these challenges, secretin-stimulated duodenal juice has been used to quantify protein levels and identify potential biomarkers for specific conditions like carboxyl-ester lipase (B570770) maturity-onset diabetes of the young (CEL-MODY). acs.org
Pancreatic fluid is considered an ideal biofluid for verifying biomarkers identified from more distal biofluids like blood, urine, or saliva. nih.gov Accurate biomarkers could potentially limit unnecessary surgical or endoscopic interventions by providing better information about disease stage and progression. nih.gov
Application in Organoid and Patient-Derived Ex Vivo Models for Pancreatic Research
Organoid cultures and patient-derived ex vivo models are becoming increasingly valuable tools in pancreatic research, offering more physiologically relevant systems compared to traditional cell cultures. Pancreatic organoids, derived from pancreatic ductal cells, provide a near-physiological in vitro model for studying epithelial function and ion transport processes. researchgate.netbiorxiv.org These models can be generated from both normal and neoplastic pancreatic tissues, retaining genetic characteristics, cellular heterogeneity, and microenvironmental features of the patient's tumor. mdpi.comnih.gov
Patient-derived organoids (PDOs) and ex vivo tissue cultures are utilized to study pancreatic cancer biology, progression, and treatment response, bridging the gap between in vitro and in vivo models. nih.govmdpi.com They allow researchers to investigate disease mechanisms, identify potential therapeutic targets, and assess treatment effectiveness. mdpi.combiorxiv.org Advantages of ex vivo models like organotypic tissue slices over standard organoids can include the presence of functional multicellular stroma and fibrosis, without the need for tissue manipulation or artificial propagation. biorxiv.orgbiorxiv.org
While the direct application of secretin within these organoid and ex vivo models for specific research purposes is an active area, the models themselves represent a significant advancement in providing relevant platforms for pancreatic research, including studies that may investigate the effects of secretin or secretin-related pathways in a more complex and representative environment. These models are being used to study conditions like chronic pancreatitis and cystic fibrosis, as well as pancreatic cancer. researchgate.netnih.gov
Integration of Multi-Omics Data for Comprehensive Understanding of Pancreatic Pathophysiology
The application of advanced analytical techniques, including omics technologies, is crucial for gaining a comprehensive understanding of pancreatic pathophysiology. In the context of secretin-stimulated pancreatic research, proteomic analysis of pancreatic juice has been employed to identify distinct protein signatures associated with pancreatic conditions. acs.org For example, selected reaction monitoring (SRM) assays have been developed to quantify protein levels in secretin-stimulated duodenal juice, revealing differentially increased proteins in patients with specific pancreatic disorders. acs.org
The integration of multi-omics data, which could encompass genomics, transcriptomics, proteomics, and metabolomics, holds significant potential for a deeper understanding of the molecular changes occurring in pancreatic diseases. While the provided search results specifically highlight proteomic analysis in secretin-stimulated samples, the broader trend in pancreatic research involves integrating various omics datasets to build a more complete picture of disease mechanisms, identify complex biological pathways, and discover novel biomarkers or therapeutic targets. The use of secretin to obtain biological samples like pancreatic juice facilitates such omics-based investigations.
Advanced Imaging Algorithm Development and Artificial Intelligence in Pancreatic MRI
Secretin-enhanced Magnetic Resonance Cholangiopancreatography (S-MRCP) is an advanced imaging technique that significantly improves the visualization of the pancreaticobiliary tree and provides insights into pancreatic function. ajronline.orgnih.gov By stimulating pancreatic fluid production, secretin enhances the fluid signal in the pancreatic ducts, allowing for better delineation of ductal anatomy and the assessment of dynamic changes. ajronline.orgnih.govelsevier.esnih.gov
S-MRCP has proven valuable in the diagnosis and evaluation of various pancreatic conditions, including chronic pancreatitis, pancreas divisum, anomalous pancreaticobiliary junction, and pancreatic neoplasms. ajronline.orgnih.govrsna.org It offers advantages over standard MRCP by providing dynamic evaluation of pancreatic exocrine volume reserve and improving the detection of minor ductal changes in early-stage chronic pancreatitis. nih.govresearchgate.netappliedradiology.com
Exploration of Secretin's Role as a Neuropeptide in Central Nervous System Research
Beyond its well-established role in the gastrointestinal system, secretin is also recognized as a neuropeptide and is expressed in the central nervous system (CNS). nih.govamegroups.cndrugbank.com Research indicates that secretin and its receptor are present in various brain regions, including the hypothalamus, hippocampus, cerebellum, and cerebral cortex. amegroups.cnmdpi.comnih.govnih.gov
Studies, particularly in mice, are exploring the diverse functions of secretin as a neuropeptide. Evidence suggests its involvement in regulating CNS functions, including hippocampal synaptic function, synaptic plasticity, and social behavior. amegroups.cn Secretin has been shown to act as a survival factor for neural progenitor cells in the hippocampus during early postnatal development, impacting neurogenesis and subsequently affecting neurobehavioral functions like spatial learning ability in adult mice. oup.com
In the cerebellum, secretin immunoreactivity has been detected in specific neuronal populations, and studies suggest its role in cerebellum-dependent learning and memory, potentially by modulating synaptic plasticity. mdpi.com Secretin may function as a retrograde messenger to facilitate GABA transmission in the rat cerebellum, influencing motor and other functions. nih.gov The secretin-secretin receptor axis is considered important in regulating CNS function. amegroups.cn Current findings support the hypothesis that secretin controls multiple behavioral paradigms, including social interaction, spatial learning, water and food intake, motor coordination, and motor learning behaviors. nih.gov
The exploration of secretin's role as a neuropeptide is an active area of research, aiming to understand its cellular functions in the brain, such as neurotransmission, gene expression regulation, neurogenesis, and neural protection, and how these functions translate into the modulation of various behaviors. nih.gov
Q & A
[Basic] What experimental protocols are recommended for synthesizing Chirhostim in laboratory settings?
Answer:
Synthesis of this compound should follow reproducible protocols emphasizing purity and yield validation. Key steps include:
- Characterization : Use NMR, HPLC, and mass spectrometry to confirm molecular identity and purity (>95% recommended) .
- Documentation : Record reaction conditions (temperature, catalysts, solvents) in detail to enable replication .
- Controls : Include negative controls (e.g., solvent-only reactions) to isolate this compound-specific outcomes .
For novel derivatives, provide crystallographic data or spectral comparisons to established standards .
[Advanced] How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Answer:
Discrepancies often arise from methodological variability. Address them via:
- Meta-analysis : Pool data from independent studies using standardized effect sizes (e.g., Cohen’s d) and assess heterogeneity via I² statistics .
- Replication Studies : Design experiments mirroring conflicting protocols while controlling variables like cell lines (e.g., HEK293 vs. HeLa) or dosage regimes .
- Sensitivity Analysis : Test whether bioactivity outcomes persist under altered assay conditions (e.g., pH, temperature) .
Publish null results to reduce publication bias .
[Basic] What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values .
- Error Analysis : Report 95% confidence intervals and use ANOVA for multi-dose comparisons .
- Outlier Detection : Apply Grubbs’ test or robust regression to exclude artifacts .
For small sample sizes, use non-parametric tests (e.g., Kruskal-Wallis) .
[Advanced] What strategies mitigate batch-to-batch variability in this compound production for longitudinal studies?
Answer:
- Quality Control (QC) : Implement real-time HPLC monitoring during synthesis to ensure consistency .
- Accelerated Stability Testing : Use thermal stress (40°C, 75% RH) to predict degradation profiles and adjust storage protocols .
- Blinding : Distribute randomized batches to experimental groups to minimize bias .
Document lot numbers and correlate with experimental outcomes in supplementary materials .
[Basic] How should researchers design controls for in vivo toxicity assays involving this compound?
Answer:
- Vehicle Controls : Administer solvent-only solutions (e.g., DMSO/PBS) to isolate compound-specific effects .
- Positive Controls : Use established toxins (e.g., cisplatin for nephrotoxicity) to validate assay sensitivity .
- Sham Groups : Include untreated cohorts to account for procedural stress (e.g., injection trauma) .
Report mortality rates, organ weight changes, and histopathological findings in standardized formats .
[Advanced] What computational approaches predict this compound’s interaction with novel biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities against protein databases (e.g., PDB) .
- MD Simulations : Run 100-ns trajectories to assess stability of predicted complexes (e.g., RMSD < 2Å) .
- QSAR Modeling : Train models on existing bioactivity data to prioritize synthetic targets .
Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
[Basic] What ethical guidelines apply to this compound research involving animal models?
Answer:
- 3Rs Compliance : Ensure Replacement, Reduction, and Refinement (e.g., use non-invasive imaging over terminal endpoints) .
- IACUC Approval : Submit detailed protocols for pain management, euthanasia, and sample sizes to institutional review boards .
- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data .
[Advanced] How can multi-omics data (e.g., transcriptomics, metabolomics) clarify this compound’s mechanism of action?
Answer:
- Pathway Enrichment : Use tools like GSEA or MetaboAnalyst to identify overrepresented pathways (FDR < 0.05) .
- Network Pharmacology : Construct interaction networks linking this compound targets to disease modules via Cytoscape .
- Integration : Apply machine learning (e.g., Random Forest) to fuse omics layers and prioritize biomarkers .
Validate hypotheses via CRISPR knockouts or siRNA silencing in relevant cell lines .
[Basic] What criteria define rigorous literature reviews for this compound-related research questions?
Answer:
- Source Selection : Prioritize peer-reviewed journals with impact factors >3.0 and avoid predatory publishers .
- Gap Analysis : Use tools like PubMed’s Clinical Queries or Scopus to map understudied areas (e.g., long-term toxicity) .
- Synthesis : Organize findings thematically (e.g., mechanistic studies vs. clinical trials) and assess bias via ROBIS .
[Advanced] What experimental frameworks validate this compound’s efficacy in heterogeneous disease models?
Answer:
- Patient-Derived Models : Use organoids or xenografts retaining genetic diversity of source tissues .
- Combinatorial Screens : Test this compound alongside standard therapies (e.g., checkpoint inhibitors) to identify synergies .
- Biomarker Stratification : Group subjects by molecular profiles (e.g., EGFR status) using clustering algorithms .
Publish negative results to inform future trial design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
